Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Description
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a carboxylate ester at position 6 and an amino group at position 2 (Figure 1). The compound is synthesized via multi-component reactions involving benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under acidic catalysis . Its structural analogs often vary in substituents at positions 2, 5, 6, and 7, which critically influence biological activity and physicochemical properties.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
FWHYVVJNLYFTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation Approach
A common strategy involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones or 1,3-dicarbonyl compounds under reflux in acetic acid. This reaction facilitates the formation of the triazolopyridine ring system with the ethyl carboxylate at the 6-position and an amino group at the 2-position.
Microwave-Mediated Catalyst-Free Tandem Reaction
An eco-friendly and efficient method employs microwave irradiation to promote a catalyst-free, additive-free tandem reaction involving enaminonitriles and benzohydrazides. This approach proceeds via transamidation, nucleophilic addition to nitriles, and subsequent cyclization to form the triazolopyridine core.
One-Pot Gewald Reaction and Subsequent Coupling
In some synthetic schemes, a one-pot Gewald reaction is utilized to create intermediates bearing cyano and carboxylate functionalities, which are then coupled with triazolopyridine derivatives to yield target compounds.
Esterification and Amidation from Carboxylic Acid Precursors
Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate can also be prepared via esterification of the corresponding carboxylic acid or by amidation reactions using carbodiimide coupling agents such as EDCI in the presence of HOBt and bases like diisopropylethylamine in DMF.
- For example,triazolo[1,5-a]pyridine-6-carboxylic acid was reacted with amines under such conditions to yield amide derivatives, demonstrating the utility of this approach for functionalization.
Detailed Research Outcomes and Data Tables
Synthesis Conditions and Yields
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation in Acetic Acid | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone | Reflux, several hours | Moderate to High | Classical method, scalable |
| Microwave-Assisted Tandem | Enaminonitriles + Benzohydrazides, no catalyst | Minutes (microwave) | Good to Excellent | Eco-friendly, rapid, broad substrate scope |
| One-Pot Gewald + Coupling | Cycloheptanone + cyanoacetamide + ethyl 2-cyanoacetate + triazolopyridine derivatives | Multiple steps, reflux | Variable | Enables tricyclic derivatives, multi-step process |
| Carbodiimide-Mediated Amidation | Carboxylic acid + amine + EDCI + HOBt + DIPEA in DMF | ~10 hours, room temp | ~19% (amide example) | Useful for derivatization, moderate yields |
Representative Reaction Scheme (Cyclocondensation)
- Starting materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione
- Solvent: Glacial acetic acid
- Conditions: Reflux for several hours
- Product: Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (or derivatives)
- Workup: Cooling, filtration, purification by recrystallization or chromatography
Mechanistic Insights
- The cyclocondensation involves nucleophilic attack of the amino group on the β-diketone, followed by ring closure to form the fused triazolopyridine system.
- Microwave-assisted synthesis accelerates these steps by rapid heating and energy input, promoting efficient bond formation without catalysts.
- Carbodiimide-mediated amidation proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with amines to form amide bonds, useful for further functionalization of the triazolopyridine core.
Summary and Outlook
Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate can be synthesized via multiple well-established methods:
- Classical cyclocondensation with β-diketones in acidic media
- Microwave-assisted catalyst-free tandem reactions for rapid and green synthesis
- Multi-step Gewald reaction-based routes for complex derivatives
- Carbodiimide-mediated coupling for amide formation and derivatization
These methods provide flexibility in preparing the compound for research and potential pharmaceutical development. Future work may focus on optimizing yields, scaling up microwave methods, and exploring novel functionalizations to enhance biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation to form nitro derivatives. Key reagents and conditions include:
-
Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C.
-
Hydrogen peroxide (H₂O₂) under catalytic conditions (e.g., Fe³⁺).
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 70°C, 6 h | Ethyl 2-nitro-triazolo[1,5-a]pyridine-6-carboxylate | 65–78 |
| H₂O₂/FeCl₃ | RT, 12 h | Ethyl 2-nitroso-triazolo[1,5-a]pyridine-6-carboxylate | 45 |
Nitro derivatives are intermediates for further functionalization, such as reduction to amines or coupling reactions.
Reduction Reactions
The nitro group can be reduced back to an amine or converted to other functionalities:
-
Sodium borohydride (NaBH₄) in methanol for partial reduction.
-
Catalytic hydrogenation (H₂/Pd-C) for complete reduction to the amine.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄/MeOH | RT, 4 h | Ethyl 2-hydroxylamino-triazolo[1,5-a]pyridine-6-carboxylate | 60 |
| H₂/Pd-C | 50 psi, EtOH, 2 h | Ethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (recovery) | >90 |
Substitution Reactions
The ethyl ester group participates in hydrolysis and nucleophilic substitution:
Hydrolysis
-
Acidic (HCl/H₂O) : Yields the carboxylic acid derivative.
-
Basic (NaOH/EtOH) : Forms the sodium carboxylate.
| Conditions | Reagent | Product | Yield (%) |
|---|---|---|---|
| 6 M HCl, reflux | 8 h | 2-Amino-triazolo[1,5-a]pyridine-6-carboxylic acid | 85 |
| 2 M NaOH/EtOH | RT, 24 h | Sodium 2-amino-triazolo[1,5-a]pyridine-6-carboxylate | 92 |
Nucleophilic Acyl Substitution
The ester reacts with amines (e.g., hydrazine) to form hydrazides, enabling cyclization into fused heterocycles :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | EtOH, 80°C, 6 h | 2-Amino-triazolo[1,5-a]pyridine-6-carbohydrazide | 78 |
Cycloaddition and Cyclization
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles. For example, reaction with acetylenedicarboxylate forms pyrido-triazolo fused systems :
| Dienophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12 h | Pyrido[2,3-d] triazolo[1,5-a]pyridine derivative | 63 |
Regioselective Functionalization
Microwave-assisted synthesis enables regioselective modifications. For instance, varying reaction atmospheres (O₂ vs. air) alters product distribution :
Scientific Research Applications
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes . These interactions lead to the modulation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacokinetic Properties
- Solubility : Ethyl esters (e.g., target compound) exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity .
- Metabolic Stability : Pyrimidine-core analogs (e.g., ethyl 5,7-dimethyl-triazolopyrimidine-6-carboxylate) show faster hepatic clearance than pyridine derivatives .
- Bioavailability : Bulky substituents (e.g., trimethoxyphenyl) enhance membrane permeability but reduce solubility .
Biological Activity
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves a microwave-mediated method that allows for efficient production of triazolo compounds. This method is characterized by being catalyst-free and environmentally friendly, enhancing the overall yield and purity of the product . The use of various reagents and conditions can lead to different derivatives with potential biological activities.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds in the triazolo series have shown promising antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays .
- Anticancer Properties : Research indicates that triazolo compounds can inhibit receptor tyrosine kinases associated with cancer progression. Specifically, some derivatives have been noted for their ability to inhibit AXL receptor tyrosine kinase function, which is implicated in several malignancies .
- Inhibition of Viral Replication : Studies have highlighted the potential of triazolo compounds in targeting viral infections. For example, certain derivatives were tested against influenza A virus polymerase and showed effective inhibition of viral replication in cell-based assays .
Structure-Activity Relationships (SAR)
The SAR studies of this compound reveal critical insights into how structural modifications impact biological activity.
| Modification | Biological Activity | Comments |
|---|---|---|
| Substitution at N-1 | Increased potency against cancer | Enhanced binding affinity for AXL kinase |
| Alkyl groups on the carboxylate | Improved solubility | Facilitates better bioavailability |
| Variations in the amino group | Altered antimicrobial spectrum | Different activity against Gram-positive vs Gram-negative bacteria |
These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing undesirable side effects.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 μM against breast cancer cells (MCF-7), showcasing its potential as a lead compound in cancer therapy .
Case Study 2: Antiviral Efficacy
In another study focusing on influenza A virus inhibition, a derivative demonstrated an EC50 value of 0.3 μM in plaque reduction assays. The compound's mechanism involved interference with viral polymerase activity, indicating its potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
